![molecular formula C18H30BrNO2 B3322747 4-Carboxy-1-dodecylpyridin-1-ium bromide CAS No. 15237-83-9](/img/structure/B3322747.png)
4-Carboxy-1-dodecylpyridin-1-ium bromide
Overview
Description
4-Carboxy-1-dodecylpyridin-1-ium bromide is a structurally diverse pyridinium salt . It is a familiar structure in many natural products and bioactive pharmaceuticals . The IUPAC name for this compound is 1-dodecylpyridinium bromide . The CAS Number is 104-73-4 .
Synthesis Analysis
The title compound can be synthesized by heating 1-bromododecane in pyridine at reflux for 3 hours . Excess pyridine is removed under reduced pressure and the resulting solid is dissolved in a minimum of CHCl3 . Pouring this liquid slowly into stirring ethyl acetate results in the formation of a white solid, which is subsequently filtered and recrystallized from methanol .Molecular Structure Analysis
The molecular formula of 4-Carboxy-1-dodecylpyridin-1-ium bromide is C17H30BrN . The crystal structure of this compound is triclinic, with parameters a = 5.344 (3) Å, b = 7.871 (5) Å, c = 23.614 (15) Å, α = 95.990 (12)°, β = 95.747 (12)°, γ = 98.386 (12)° .Chemical Reactions Analysis
The reaction of Cd(NO3)2·4H2O and 4-carboxy-1-(4-carboxybenzyl)pyridinium bromide (H2LBr) under different reaction conditions generates two pseudopolymorphs . These complexes feature an essentially identical 1D metallacyclic chain structure .Physical And Chemical Properties Analysis
The molecular weight of 4-Carboxy-1-dodecylpyridin-1-ium bromide is 328.34 . It is a solid at room temperature .Safety and Hazards
properties
IUPAC Name |
1-dodecylpyridin-1-ium-4-carboxylic acid;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.BrH/c1-2-3-4-5-6-7-8-9-10-11-14-19-15-12-17(13-16-19)18(20)21;/h12-13,15-16H,2-11,14H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYQSPYNMCUCAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CC=C(C=C1)C(=O)O.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40778857 | |
Record name | 4-Carboxy-1-dodecylpyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40778857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15237-83-9 | |
Record name | 4-Carboxy-1-dodecylpyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40778857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.